molecular formula C21H25N B1676185 Melitracen CAS No. 5118-29-6

Melitracen

Número de catálogo: B1676185
Número CAS: 5118-29-6
Peso molecular: 291.4 g/mol
Clave InChI: GWWLWDURRGNSRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de melitracen implica un proceso sintético de varios pasos. Un método común incluye los siguientes pasos :

    Reacción de Grignard: La cetona de 10,10-dimetilantraceno-9 y el cloropropano de 3-dimetilamino-1 experimentan una reacción de Grignard en presencia de un iniciador, como una mezcla de yodo y bromofumos.

    Reacción de deshidratación y formación de sal: El producto intermedio de la reacción de Grignard se deshidrata en condiciones ácidas, seguido de una reacción de formación de sal para obtener el producto bruto.

    Purificación: El producto bruto se purifica mediante cristalización utilizando un solvente orgánico para lograr this compound de alta pureza.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. El proceso implica controlar las condiciones de reacción para garantizar un alto rendimiento y pureza, con una pureza reportada de más del 99,8% y un rendimiento de más del 80% .

Análisis De Reacciones Químicas

Tipos de reacciones: Melitracen experimenta varias reacciones químicas, incluyendo:

    Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

    Sustitución: this compound puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

    Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Agentes reductores: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

    Reactivos de sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de aminas.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Melitracen primarily functions as a selective norepinephrine and serotonin reuptake inhibitor. Its mechanism of action involves blocking the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This pharmacological property underpins its use in treating mood disorders and has implications for other medical conditions.

Ulcerative Colitis

Recent studies have investigated the efficacy of this compound in conjunction with flupentixol for patients suffering from ulcerative colitis. A meta-analysis involving 654 patients indicated that the flupentixol-melitracen combination significantly improved treatment outcomes compared to traditional therapies. The risk ratio (RR) was found to be 1.29 (95% CI = 1.20 to 1.40, P < 0.001), suggesting a notable advantage in symptom management and overall efficacy .

Key Findings:

  • Study Design: Meta-analysis of eleven trials.
  • Patient Population: 654 patients with ulcerative colitis.
  • Outcome: Improved efficacy compared to standard treatments.

Persistent Idiopathic Facial Pain (PIFP)

This compound has also shown promise in managing persistent idiopathic facial pain. A retrospective study involving 128 patients treated with flupentixol-melitracen tablets reported that 82% of participants achieved significant pain relief (≥50% reduction in Numeric Rating Scale scores). The median onset of pain relief was observed within three days of treatment .

Key Findings:

  • Study Design: Retrospective cohort study.
  • Patient Population: 128 patients diagnosed with PIFP.
  • Outcome: High efficacy and safety profile noted.

Anxiety and Depression

The combination of this compound and flupentixol has been explored for its effects on anxiety and depressive symptoms, particularly in patients with gastrointestinal disorders like irritable bowel syndrome (IBS). Clinical observations suggest that this combination can alleviate anxiety and improve overall mental health status in patients undergoing treatment for IBS .

Key Findings:

  • Study Design: Observational studies on IBS patients.
  • Outcome: Reduction in anxiety symptoms alongside gastrointestinal treatment.

Summary of Clinical Studies

StudyConditionPatient PopulationTreatmentKey Results
Ulcerative Colitis654Flupentixol-MelitracenRR = 1.29, P < 0.001
Persistent Idiopathic Facial Pain128Flupentixol-Melitracen Tablets82% pain relief
Anxiety/Depression in IBSVariedFlupentixol-MelitracenImproved anxiety symptoms

Actividad Biológica

Melitracen is a psychotropic drug primarily used in the treatment of anxiety and depressive disorders. It is often combined with flupentixol, an antipsychotic, to enhance therapeutic effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound acts primarily as a biphasic antidepressant , influencing neurotransmitter levels in the brain. It inhibits the reuptake of norepinephrine and serotonin, leading to increased concentrations of these monoamines in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety.

Neurotransmitter Modulation

  • Norepinephrine : Enhances mood and energy levels.
  • Serotonin : Regulates mood, anxiety, and overall emotional state.

Meta-Analysis on Ulcerative Colitis

A meta-analysis involving 654 patients treated with flupentixol-melitracen for ulcerative colitis demonstrated significant efficacy compared to traditional treatments. The results indicated a risk ratio (RR) of 1.29 (95% CI = 1.20 to 1.40, p<0.001p<0.001), suggesting that the combination therapy is more effective in managing symptoms associated with this condition .

Parameter Treatment Group Control Group Statistical Significance
Number of Patients328326
Risk Ratio (RR)1.29-p<0.001p<0.001

Case Studies

  • Anxiety and Depression Management :
    • A case study reported a 46-year-old female patient with chronic anxiety and depression who experienced significant symptom relief after switching to flupentixol-melitracen from clonazepam and doxepin. Her Hamilton Anxiety Scale (HAMA) score improved from 23 (moderate anxiety) to 13 after treatment .
  • Hyponatremia and Dysphagia :
    • Another case highlighted a patient who developed dysphagia after increasing her dosage of flupentixol-melitracen. This case underscores the importance of monitoring for adverse effects, including hyponatremia, which can occur with this medication .

Pharmacokinetics

Recent studies have assessed the pharmacokinetic properties of this compound in fixed-dose combinations (FDCs) with flupentixol. The elimination half-life for this compound ranges from 60 to 73 hours , indicating prolonged action in the body .

Pharmacokinetic Parameter This compound
Elimination Half-Life (t½)60-73 hours
Volume of Distribution (Vd/F)2311.15 ± 389.82 L
Clearance Rate (CL/F)22.99 ± 4.85 L/h

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported, including:

  • Hyponatremia
  • Dysphagia
  • Allergic reactions leading to skin conditions like chronic urticaria .

Propiedades

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h5-8,10-14H,9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWLWDURRGNSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10563-70-9 (hydrochloride)
Record name Melitracen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048274
Record name Melitracen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-29-6
Record name Melitracen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5118-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melitracen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melitracen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13384
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melitracen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melitracen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELITRACEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7T0Y1109Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melitracen
Reactant of Route 2
Reactant of Route 2
Melitracen
Reactant of Route 3
Melitracen
Reactant of Route 4
Reactant of Route 4
Melitracen
Reactant of Route 5
Melitracen
Reactant of Route 6
Melitracen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.